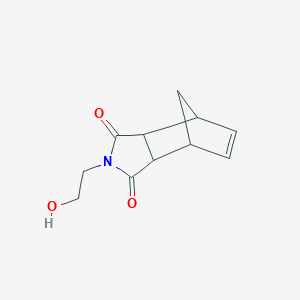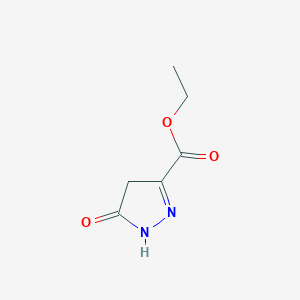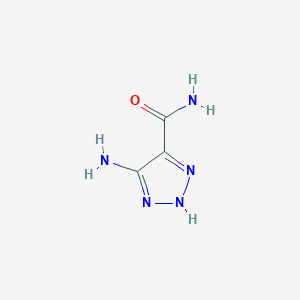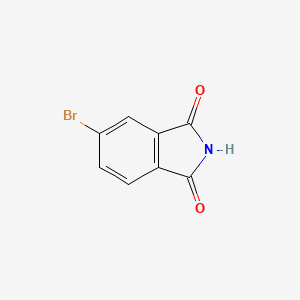
4-Bromphthalimid
Übersicht
Beschreibung
4-Bromophthalimide is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromophthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38028. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromophthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophthalimide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenstoff
4-Bromphthalimid: wird häufig als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen verwendet . Seine Reaktivität ermöglicht die Herstellung verschiedener pharmazeutischer Wirkstoffe und spielt eine entscheidende Rolle bei der Entwicklung neuer Medikamente und Behandlungen.
Organische Synthese
Diese Verbindung dient als Schlüsselzwischenprodukt in organischen Syntheseprozessen . Es ist an der Konstruktion komplexer organischer Moleküle beteiligt, die für die Synthese verschiedener organischer Produkte, einschließlich Farbstoffe, Harze und anderer Polymere, unerlässlich sind.
Oxidationsmittel
This compound: zeigt ein oxidierendes Verhalten, das zur Oxidation organischer Verbindungen genutzt wird . Es kann schädliche Substanzen in weniger giftige oder umweltfreundlichere Stoffe umwandeln, was es in der Sanierung von Umweltverschmutzung wertvoll macht.
Kinetische Studien
Die Kinetik von Oxidationsreaktionen, an denen This compound beteiligt ist, ist in der chemischen Forschung von großem Interesse . Das Verständnis dieser Reaktionen hilft bei der Entwicklung effizienterer und selektiverer Oxidationsprozesse in verschiedenen industriellen Anwendungen.
Enolierungstudien
In sauren Medien wird This compound verwendet, um die Enolierung von 4-Oxobutansäuren zu untersuchen . Diese Studien sind für die pharmazeutische Chemie wichtig, da sie mit der Reaktivität und Stabilität potenzieller Arzneimittelmoleküle zusammenhängen.
Katalyse
This compound: kann als Katalysator in bestimmten chemischen Reaktionen wirken . Seine katalytischen Eigenschaften werden genutzt, um Reaktionsgeschwindigkeiten und Ausbeuten zu verbessern, was sowohl in der Forschung als auch in der industriellen Herstellung von Vorteil ist.
Umweltchemie
Aufgrund seiner oxidativen Eigenschaften wird This compound in der Umweltchemie verwendet, um den Abbau von Schadstoffen zu untersuchen . Es hilft beim Verständnis der chemischen Prozesse, die die Umweltverschmutzung mindern können.
Biologische Bedeutung
Die Reaktivität von This compound mit biologischen Molekülen ist in der Biochemie und medizinischen Chemie von Interesse . Es kann verwendet werden, um Peptide und Proteine zu modifizieren, was bei der Untersuchung biologischer Funktionen und der Entwicklung therapeutischer Mittel nützlich ist.
Wirkmechanismus
Target of Action
4-Bromophthalimide (4-BP) is primarily used as an oxidizing agent in the oxidation of organic compounds . Its primary targets are organic compounds, particularly those that are toxic and hazardous for the environment .
Mode of Action
The interaction of 4-BP with its targets involves a conventional oxidation process . The oxidation of organic compounds by 4-BP is a significant process for converting these compounds into environmentally friendly or less harmful substances . The total reaction is second-order, with first-order dependence on both the oxidant and the substrate .
Biochemical Pathways
The oxidation process carried out by 4-BP affects various biochemical pathways. The oxidation products obtained by the oxidation of various organic compounds by 4-BP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, aldonic acid, etc . These products indicate that 4-BP affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The result of 4-BP’s action is the conversion of organic compounds into less harmful substances . This is achieved through the oxidation process, which leads to the formation of various oxidation products . The exact molecular and cellular effects would depend on the specific organic compounds that 4-BP is interacting with.
Action Environment
The action of 4-BP can be influenced by various environmental factors. For instance, the rate of oxidation increases linearly with the concentration of hydrogen ions . . These findings suggest that the action, efficacy, and stability of 4-BP can be influenced by factors such as pH and ionic strength.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Bromophthalimide plays a significant role in various biochemical reactions, primarily as an oxidizing agent. It interacts with several enzymes and proteins, facilitating oxidation reactions. For instance, it has been used in the oxidation of organic compounds, converting them into less harmful substances . The compound’s interaction with enzymes such as oxidases and dehydrogenases is crucial for its biochemical activity. These interactions often involve the transfer of electrons, leading to the oxidation of substrates.
Cellular Effects
4-Bromophthalimide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This oxidative stress can result in the modulation of gene expression, particularly genes involved in the oxidative stress response. Additionally, 4-Bromophthalimide affects cellular metabolism by altering the redox state of cells, impacting metabolic pathways that rely on redox reactions.
Molecular Mechanism
The molecular mechanism of 4-Bromophthalimide involves its role as an oxidizing agent. It exerts its effects by facilitating the transfer of electrons from substrates to itself, leading to the oxidation of the substrates . This process often involves the formation of reactive intermediates, which can further react with other biomolecules. The compound’s ability to oxidize various substrates makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromophthalimide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the oxidative effects of 4-Bromophthalimide can persist, leading to sustained changes in cellular function. These temporal effects are crucial for understanding the long-term impact of the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 4-Bromophthalimide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate cellular defense mechanisms without causing significant damage . At high doses, 4-Bromophthalimide can cause severe oxidative damage, leading to cell death and tissue injury. These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
4-Bromophthalimide is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as oxidases and dehydrogenases, facilitating the oxidation of various substrates . These interactions can alter metabolic flux and affect the levels of metabolites in cells. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromophthalimide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound may interact with transport proteins that facilitate its movement within cells. The distribution of 4-Bromophthalimide within tissues can affect its localization and accumulation, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 4-Bromophthalimide is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it can exert its oxidative effects . Targeting signals and post-translational modifications may direct 4-Bromophthalimide to these compartments, enhancing its biochemical activity. Understanding the subcellular localization of 4-Bromophthalimide is essential for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
5-bromoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYICZVGHULCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284615 | |
| Record name | 4-Bromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-75-9 | |
| Record name | 6941-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Bromophthalimide a useful starting material in organic synthesis, particularly for developing potential protein kinase inhibitors?
A1: 4-Bromophthalimide serves as a versatile building block in organic synthesis due to its reactivity. [] It can be easily functionalized via palladium-catalyzed Stille cross-coupling reactions. This allows for the introduction of various substituents, such as pyridine rings, leading to the creation of more complex molecules like 4-(pyridin-2-yl)phthalimide. [] This derivative is particularly interesting because it can undergo regioselective cyclometalation, forming organometallic complexes with potential for protein kinase inhibition. []
Q2: Can you elaborate on the significance of the phthalimide moiety in designing protein kinase inhibitors?
A2: Research suggests that the phthalimide moiety plays a crucial role in the interaction with protein kinases. [] Specifically, it forms hydrogen bonds with the hinge region of the ATP-binding site in these enzymes. [] This interaction mimics the binding mode of ATP, the natural substrate of kinases, leading to competitive inhibition. This targeted interaction makes 4-Bromophthalimide derivatives promising candidates for developing specific and potent kinase inhibitors.
Q3: Are there any crystallographic studies available that provide insights into the binding mode of 4-Bromophthalimide derivatives with protein kinases?
A3: Yes, a co-crystal structure of a metallo-phthalimide, derived from 4-Bromophthalimide, with the protein kinase Pim1 has been reported. [] This structure confirms that the phthalimide moiety engages in the intended hydrogen bonding with the hinge region of the ATP-binding site. [] This visual confirmation at the molecular level reinforces the potential of 4-Bromophthalimide derivatives as ATP-competitive kinase inhibitors.
Q4: Aside from protein kinase inhibition, has 4-Bromophthalimide been explored in other research areas?
A4: Yes, 4-Bromophthalimide has been investigated in studies concerning oxidative ammonolysis reactions. [, ] For instance, its conversion as a substrate in the oxidative ammonolysis of 4-bromo-o-xylene has been examined. [] Additionally, research has focused on the formation of by-products during the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, providing insights into the reactivity and potential applications of 4-Bromophthalimide in this specific chemical context. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
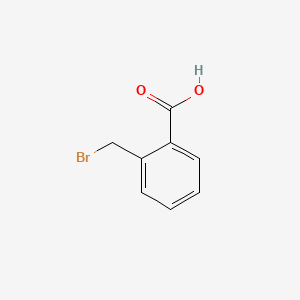

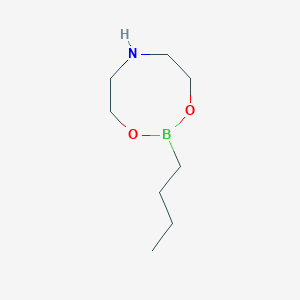
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)





![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
